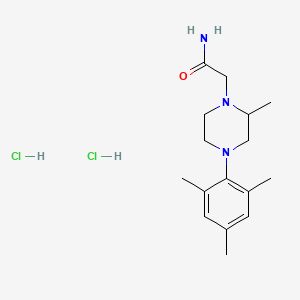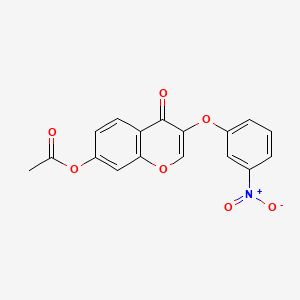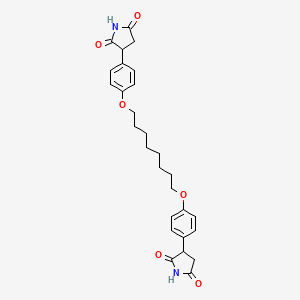
2,2'-((Octamethylenedioxy)di-p-phenylene)disuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide is a complex organic compound with the molecular formula C28H32N2O6 and a molecular weight of 492.62 g/mol . This compound is known for its unique structure, which includes two succinimide groups connected by an octamethylene bridge and phenylene rings. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide typically involves the reaction of succinimide derivatives with octamethylene glycol and phenylene dihalides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper (I) chloride, and a solvent like o-dichlorobenzene . The process involves multiple steps, including the formation of intermediate compounds and their subsequent cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenylene derivatives. These products can have different properties and applications depending on the specific reaction conditions used.
Scientific Research Applications
2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins or other macromolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane: A compound with similar structural features but different functional groups.
1,3-di-O-[2’,2’-di-(p-phenylene)isopropylidene]-glycerol: Another compound with phenylene rings and similar connectivity but different substituents.
Uniqueness
2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide is unique due to its specific combination of succinimide groups, octamethylene bridge, and phenylene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
87367-96-2 |
|---|---|
Molecular Formula |
C28H32N2O6 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
3-[4-[8-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]octoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32N2O6/c31-25-17-23(27(33)29-25)19-7-11-21(12-8-19)35-15-5-3-1-2-4-6-16-36-22-13-9-20(10-14-22)24-18-26(32)30-28(24)34/h7-14,23-24H,1-6,15-18H2,(H,29,31,33)(H,30,32,34) |
InChI Key |
RSDLTRYZMRTUDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



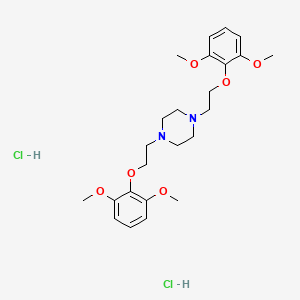
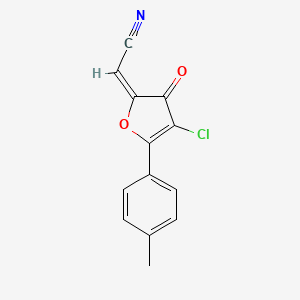
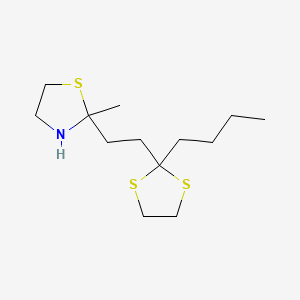
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
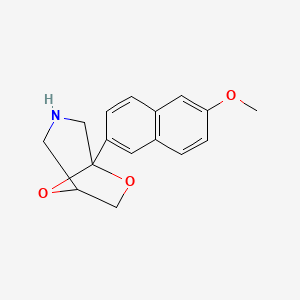
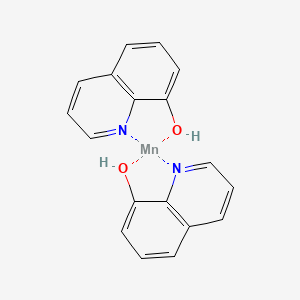

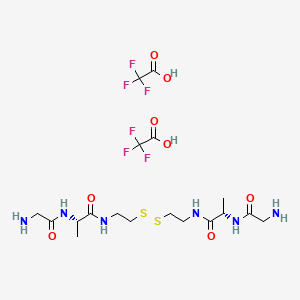
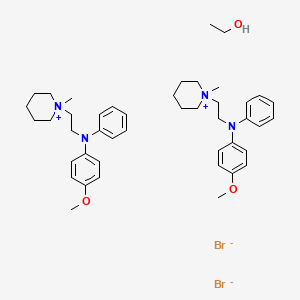
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)

